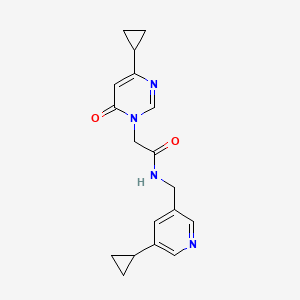

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Description

This compound is a pyrimidinone-acetamide derivative characterized by dual cyclopropyl substituents: one on the pyrimidinone ring (4-cyclopropyl) and another on the pyridinylmethyl moiety (5-cyclopropyl). The pyrimidinone core is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or enzyme modulation. The cyclopropyl groups likely enhance metabolic stability by reducing oxidative metabolism while maintaining conformational rigidity, which may optimize target binding . The acetamide linker bridges the pyrimidinone and pyridine rings, creating a planar structure that could favor interactions with hydrophobic pockets in biological targets.

Properties

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(10-22-11-21-16(6-18(22)24)14-3-4-14)20-8-12-5-15(9-19-7-12)13-1-2-13/h5-7,9,11,13-14H,1-4,8,10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJWXCFHVFJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrimidine Core: Starting with a suitable precursor such as 4-cyclopropyl-6-oxopyrimidine, the core structure is synthesized through cyclization reactions involving appropriate reagents and catalysts.

Introduction of the Acetamide Group: The acetamide moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Attachment of the Pyridine Derivative: The final step involves coupling the pyrimidine core with the 5-cyclopropylpyridin-3-ylmethyl group, which can be achieved through nucleophilic substitution or cross-coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the cyclopropyl groups or the pyrimidine ring.

Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carbonyl groups, converting them to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenated reagents, organometallic catalysts (e.g., palladium), under inert atmospheres.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, useful in the synthesis of novel materials or as intermediates in organic synthesis.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

Medicinally, 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide could be explored for its therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In industry, this compound might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity, receptor antagonism, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with four classes of analogous molecules from diverse sources:

Table 1: Structural and Functional Comparison

Key Findings

Structural Complexity vs. Metabolic Stability: The target compound’s cyclopropyl groups distinguish it from bulkier analogs in (quinoline derivatives) and (naphthyridine-based Goxalapladib). In contrast, the dichlorophenyl group in ’s pyrimidinylthio-acetamide introduces halogenated hydrophobicity, which may enhance target affinity but increase toxicity risks .

Stereochemical Considerations :

- The stereoisomers in emphasize the role of chiral centers in biological activity. The target compound lacks such stereochemical complexity, suggesting broader binding promiscuity but possibly reduced selectivity .

Functional Group Impact on Activity: The pyrimidinone core in the target compound is structurally analogous to the pyrimidinylthio group in . However, the replacement of sulfur with oxygen (pyrimidinone vs. pyrimidinylthio) may alter electronic properties, affecting interactions with nucleophilic residues in target proteins . The acetamide linker in the target compound is shared with –4, but its connectivity to cyclopropane-modified heterocycles (pyrimidinone and pyridine) creates a unique spatial arrangement compared to the indoline or naphthyridine linkers in other compounds .

Biological Activity

The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 351.4 g/mol. Its structure includes a cyclopropyl group and a pyrimidine moiety, which are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.4 g/mol |

| Structural Features | Cyclopropyl, Pyrimidine |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors . It is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating various cellular processes such as cell signaling and apoptosis. The precise mechanisms are still under investigation, but initial studies suggest significant interactions with molecular targets related to cancer and inflammatory pathways.

Enzyme Inhibition

Research indicates that the compound exhibits inhibitory effects on certain enzymes, which can disrupt normal cellular functions and lead to therapeutic outcomes. For instance, it may inhibit pathways involved in tumor growth or inflammation.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, it has shown effectiveness against breast cancer cells by inhibiting the PI3K/AKT pathway.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in models of acute inflammation, showing a reduction in pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary screenings have indicated that the compound possesses antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.

Research Findings

A series of studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Cell Viability : A study reported a decrease in cell viability in cancer cell lines treated with varying concentrations of the compound, indicating dose-dependent effects .

- Inhibition Assays : Enzyme inhibition assays revealed that the compound significantly inhibits specific enzymes related to cancer metabolism, providing insights into its potential therapeutic applications .

Q & A

Q. Table 1: Reaction Yields for Analogous Pyrimidinone Derivatives

| Compound Class | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimidinone-thioacetamide | None | DMSO | 80 | |

| Pyridazinone-acetamide | Pd(OAc)₂ | DMF | 66 | |

| Allyl-substituted pyrimidine | Pd(PPh₃)₄ | THF | 70 |

Advanced: How can conflicting biological activity data for this compound be rationalized across different assay systems?

Methodological Answer:

- Assay-Specific Variables :

- pH Sensitivity : The pyrimidinone ring’s keto-enol tautomerism may alter binding affinity under varying pH conditions (e.g., enzymatic vs. cell-based assays). Monitor tautomeric stability via UV-Vis spectroscopy .

- Membrane Permeability : The dual cyclopropyl groups may enhance lipophilicity, improving penetration in cell-based assays but reducing solubility in aqueous enzymatic assays. Use logP calculations (e.g., SwissADME) to correlate bioactivity with physicochemical properties .

- Data Normalization : Include internal controls (e.g., reference inhibitors) and validate assays with orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm) and pyridinyl CH (δ ~7.0–8.5 ppm). Compare with analogous compounds (e.g., δ 6.01 ppm for pyrimidinone CH in ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₃N₃O₂ requires m/z 337.1789 [M+H]⁺).

- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in H₂O, 0.1% TFA) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of cyclopropyl substituents?

Methodological Answer:

- Isosteric Replacement : Synthesize analogs replacing cyclopropyl with methyl, vinyl, or fluorinated groups. Test for changes in target binding (e.g., kinase inhibition) .

- Crystallography & Docking : Resolve co-crystal structures with target proteins (e.g., kinases) to map cyclopropyl interactions. Use AutoDock Vina to simulate binding poses .

- Thermodynamic Profiling : Measure ΔG of binding via ITC to quantify cyclopropyl contributions to enthalpy/entropy .

Basic: What purification methods are effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate acetamide derivatives from unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility trends. For example, pyrimidinone derivatives often crystallize in ethanol with >90% recovery .

Advanced: What computational approaches predict the metabolic stability of this compound?

Methodological Answer:

- In Silico Metabolism : Use GLORY or MetaSite to identify vulnerable sites (e.g., pyrimidinone ring oxidation). Validate with microsomal assays (human liver microsomes, NADPH cofactor) .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Correlate results with docking studies to prioritize stable analogs .

Basic: How can solubility challenges be addressed during in vitro bioassays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to protonate the pyridinyl nitrogen, improving solubility .

Advanced: What strategies resolve discrepancies in enzyme inhibition potency vs. cellular activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.